

# Independent Validation of Licogliflozin Clinical Trial Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of published clinical trial findings for **licogliflozin**, a dual inhibitor of sodium-glucose cotransporter 1 and 2 (SGLT1/2). While direct independent validation of the initial industry-sponsored trials is limited in the public domain, this document aims to objectively present the available data, compare it with findings for other SGLT inhibitors, and provide detailed experimental context to aid in critical evaluation.

# Efficacy of Licogliflozin: Summary of Key Clinical Trial Data

Clinical trials have investigated the efficacy of **licogliflozin** in various patient populations, primarily focusing on its effects on weight management and glycemic control. The majority of the available data originates from studies sponsored by Novartis Pharmaceuticals.

Table 1: Efficacy of **Licogliflozin** in Patients with Obesity



| Trial<br>Identifier/Sour<br>ce | Treatment<br>Group<br>(Dosage)     | Duration | Mean Change<br>in Body<br>Weight from<br>Baseline | Percentage of Patients with ≥5% Weight Loss |
|--------------------------------|------------------------------------|----------|---------------------------------------------------|---------------------------------------------|
| He et al., 2019[1]             | Licogliflozin 150<br>mg once daily | 12 weeks | -6.4 kg                                           | Not Reported                                |
| Bays et al.,<br>2020[2]        | Licogliflozin 150<br>mg once daily | 24 weeks | -4.1% (placebo-<br>subtracted)                    | 42.9%                                       |
| Bays et al.,<br>2020[2]        | Licogliflozin 50<br>mg twice daily | 24 weeks | -3.83% (placebo-<br>subtracted)                   | 45.3%                                       |

Table 2: Efficacy of Licogliflozin in Patients with Type 2 Diabetes (T2D)

| Trial<br>Identifier/Sour<br>ce              | Treatment<br>Group<br>(Dosage)                  | Duration | Mean Change<br>in HbA1c from<br>Baseline | Mean Change<br>in Body<br>Weight from<br>Baseline |
|---------------------------------------------|-------------------------------------------------|----------|------------------------------------------|---------------------------------------------------|
| He et al., 2019[1]                          | Licogliflozin<br>(single and<br>multiple doses) | 14 days  | -0.6% (estimated from glucose reduction) | Not Reported                                      |
| Harrison et al.,<br>2022 (NASH<br>study)[3] | Licogliflozin 150<br>mg once daily              | 12 weeks | Not the primary endpoint                 | Not Reported                                      |

### **Comparison with Other SGLT Inhibitors**

To provide context, the following table summarizes the efficacy of the dual SGLT1/2 inhibitor sotagliflozin and the class of SGLT2 inhibitors.

Table 3: Efficacy of Sotagliflozin and SGLT2 Inhibitors in Type 1 and Type 2 Diabetes



| Drug<br>Class/Drug                                                   | Population      | Mean Change<br>in HbA1c from<br>Baseline (vs.<br>Placebo) | Mean Change<br>in Body<br>Weight from<br>Baseline (vs.<br>Placebo) | Source    |
|----------------------------------------------------------------------|-----------------|-----------------------------------------------------------|--------------------------------------------------------------------|-----------|
| Sotagliflozin<br>(Dual SGLT1/2<br>Inhibitor)                         | Type 1 Diabetes | -0.34% to -0.42%                                          | -1.33 kg to<br>-3.54%                                              | [4][5][6] |
| SGLT2 Inhibitors (e.g., Empagliflozin, Canagliflozin, Dapagliflozin) | Type 2 Diabetes | Variable,<br>generally<br>significant<br>reductions       | Significant<br>reductions                                          | [7]       |

### Safety and Tolerability of Licogliflozin

The most frequently reported adverse events associated with **licogliflozin** are gastrointestinal in nature.

Table 4: Common Adverse Events Reported in Licogliflozin Clinical Trials

| Adverse Event  | Incidence in<br>Licogliflozin<br>Groups | Incidence in<br>Placebo Groups | Source |
|----------------|-----------------------------------------|--------------------------------|--------|
| Diarrhea       | 49% - 90%                               | 25% - 43%                      | [1][3] |
| Nausea         | Reported, incidence variable            | Reported, incidence variable   | [3]    |
| Abdominal Pain | 25% - 43%                               | 9% - 11%                       | [1]    |
| Flatulence     | 25% - 43%                               | 9% - 11%                       | [1]    |

# Experimental Protocols Study Design from He et al., 2019 (First-in-Human Study)



- Objective: To assess the effects of licogliflozin on body weight, metabolic parameters, and incretin hormones in patients with obesity and/or T2D.[1]
- Study Arms:
  - Obesity Study: A 12-week, randomized, placebo-controlled trial.[1]
    - Participants: 88 individuals with a BMI between 35 and 50 kg/m<sup>2</sup>.[1]
    - Intervention: Licogliflozin 150 mg once daily versus placebo.[1]
  - T2D Study: A two-part study.[1]
    - Part 1 (Single-Dose): A single-dose, crossover study with 12 patients.[1]
    - Part 2 (Multiple-Dose): A 14-day, multiple-dose study with 30 patients.[1]
    - Participants: Patients with T2D aged 18 to 65 years with HbA1c between 6.5% and 10.0%.[1]
- Key Outcome Measures:
  - Change in body weight.[1]
  - Postprandial glucose and insulin levels.[1]
  - 24-hour average glucose levels (via continuous glucose monitoring).[1]
  - Urinary glucose excretion.[1]
  - Incretin hormone levels (GLP-1, PYY).[1]

# Study Design from Bays et al., 2020 (Dose-Ranging Study)

 Objective: To explore the dose-response of licogliflozin on body weight in adults with overweight or obesity.[2]



- Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled, doseranging study, followed by a 24-week extension phase.[2]
- Participants: Adults aged 18 to 75 years with a BMI ≥30 kg/m<sup>2</sup> or ≥27 kg/m<sup>2</sup> with at least one obesity-related complication.[2]
- Intervention:
  - Part 1 (24 weeks): Eight different doses and regimens of licogliflozin (2.5 mg, 10 mg, 50 mg, and 150 mg once daily; 2.5 mg, 5 mg, 25 mg, and 50 mg twice daily) or placebo.[2]
  - Part 2 (24 weeks): Participants on licogliflozin were switched to lower maintenance doses (25 mg or 35 mg once daily), while the placebo group was re-randomized to licogliflozin or placebo.[8]
- Key Outcome Measures:
  - Percent change from baseline in body weight.[2]
  - Proportion of patients achieving ≥5% and ≥10% weight loss.[2]
  - Changes in waist circumference, HbA1c, blood pressure, and lipids.[2]
  - Safety and tolerability.[2]

## Visualizing the Mechanism of Action Signaling Pathway of Dual SGLT1/2 Inhibition

The primary mechanism of **licogliflozin** involves the inhibition of two key glucose transporters: SGLT1 and SGLT2.[9][10] SGLT2 is predominantly responsible for glucose reabsorption in the kidneys, while SGLT1 plays a major role in glucose absorption in the intestine and also contributes to renal glucose reabsorption.[9][10] By inhibiting both, **licogliflozin** reduces glucose uptake from the gut and increases glucose excretion in the urine, leading to a net caloric deficit and improved glycemic control.[11][12]







Click to download full resolution via product page

Dual inhibition of SGLT1 and SGLT2 by licogliflozin.

### **Experimental Workflow for a Dose-Ranging Clinical Trial**

The following diagram illustrates a typical workflow for a dose-ranging clinical trial, similar to the design of the Bays et al. (2020) study.





Click to download full resolution via product page

A typical dose-ranging clinical trial workflow.

## Signaling Pathway of Incretin (GLP-1 and PYY) Secretion

Inhibition of intestinal SGLT1 by **licogliflozin** is thought to increase the concentration of glucose in the gut lumen, which in turn stimulates L-cells to release incretin hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[13][14][15] These hormones play a role in glucose homeostasis and appetite regulation.[16][17][18]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. ajmc.com [ajmc.com]

#### Validation & Comparative





- 2. Licogliflozin, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial in Adults with Overweight or Obesity PMC [pmc.ncbi.nlm.nih.gov]
- 3. Licogliflozin for nonalcoholic steatohepatitis: a randomized, double-blind, placebo-controlled, phase 2a study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmj.com [bmj.com]
- 5. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of dual SGLT 1/2 inhibitor sotagliflozin in type 1 diabetes: metaanalysis of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized, "head-to-head" studies comparing different SGLT2 inhibitors are definitely needed PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of SGLT1 and SGLT2 inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. The Pathophysiological Basis of Diabetic Kidney Protection by Inhibition of SGLT2 and SGLT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Pathophysiological Basis of Diabetic Kidney Protection by Inhibition of SGLT2 and SGLT1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GLP-1 and PYY for the treatment of obesity: a pilot study on the use of agonists and antagonists in diet-induced rats PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. GLP-1: Molecular mechanisms and outcomes of a complex signaling system PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Independent Validation of Licogliflozin Clinical Trial Findings: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608569#independent-validation-of-published-licogliflozin-clinical-trial-findings]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com